molecular formula C15H11N3O4S2 B2436452 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865182-10-1

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2436452
CAS No.: 865182-10-1
M. Wt: 361.39
InChI Key: DRUFWINMNLRXMO-ICFOKQHNSA-N
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Description

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a complex synthetic compound designed for advanced pharmacological and biochemical research. It belongs to a class of molecules characterized by a benzo[d]thiazole core, a sulfamoyl group, and a furan-2-carboxamide moiety. This specific molecular architecture, particularly the incorporation of the furan ring, is of significant interest in medicinal chemistry. Research on structurally similar N-(thiazol-2-yl)furanamide derivatives has identified them as potent and orally efficacious antagonists for specific biological targets, demonstrating excellent antagonistic activity in cellular models . The presence of the prop-2-yn-1-yl (propargyl) group provides a versatile chemical handle for further derivatization via click chemistry, making this compound a valuable intermediate in the synthesis of more complex molecules or for conjugation in probe-based assays. The primary research applications for this compound are anticipated to be in the fields of oncology and neuropharmacology. Compounds sharing its core structure have shown promise as anticancer agents, with demonstrated efficacy against various cancer cell lines . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been functionally characterized as a novel class of selective negative allosteric modulators for certain ion channels, such as the Zinc-Activated Channel (ZAC). These modulators exhibit a state-dependent, non-competitive antagonistic effect, making them useful pharmacological tools for exploring the physiological functions of this receptor . The compound is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy testing for specific experimental applications.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S2/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h1,3-6,8-9H,7H2,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFWINMNLRXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole core, a furan ring, and a sulfamoyl group, which contribute to its diverse pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C18H12N4O3S3
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 865182-12-3

The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Research indicates that compounds similar to (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibiting TS can induce apoptosis and cell cycle arrest in cancer cells.

Case Study :
A study on related compounds demonstrated that certain derivatives exhibited IC50 values in the range of 1.95–4.24 μM against TS, outperforming standard drugs like Pemetrexed (IC50 = 7.26 μM) . This suggests that (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) could similarly affect cancer cell viability.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. The presence of the sulfamoyl group is known to enhance solubility and biological interactions, which can lead to significant antimicrobial effects against various pathogens.

Research Findings :
In vitro studies have shown that similar compounds exhibit good inhibition against Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their function and disrupting critical cellular processes.
  • Apoptosis Induction : By interfering with DNA synthesis pathways, it may trigger programmed cell death in rapidly dividing cancer cells.
  • Antimicrobial Effects : The structural components allow for interaction with bacterial targets, leading to growth inhibition.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 ValuesMechanism
AnticancerVarious Cancer Cell Lines (e.g., MCF-7, HepG2)1.95–4.24 μMTS Inhibition
AntimicrobialE. coli, S. aureusNot specifiedCell wall synthesis disruption

Q & A

Q. What synthetic routes are commonly employed for preparing benzo[d]thiazole-carboxamide derivatives like this compound?

The synthesis typically involves multi-step reactions starting with diazonium salts, followed by Meerwein arylation to form intermediates like 3-aryl-2-chloropropanals. Subsequent condensation with thiazole-2-amines and acylation using furan-2-carbonyl chloride derivatives yields the target compound. Purity is ensured via thin-layer chromatography (TLC), and structural confirmation relies on 1^1H NMR and elemental analysis .

Q. How are the solubility and stability of this compound characterized for biological assays?

Benzo[d]thiazole derivatives are often poorly soluble in non-polar solvents (e.g., hexane) but show good solubility in DMSO or DMF. Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. Analytical techniques like HPLC-UV or LC-MS monitor decomposition products .

Q. What in vitro assays are recommended for initial anticancer activity screening?

Common assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis : Flow cytometry with Annexin V/PI staining.
  • Mechanistic studies : Western blotting for caspase-3/9 and Bcl-2/Bax expression. High-throughput screening (HTS) is advised to prioritize derivatives with IC50_{50} < 10 µM .

Advanced Research Questions

Q. How can low yields in the acylation step of the synthesis be mitigated?

Low yields (e.g., 37–60% in ) may arise from steric hindrance or electron-withdrawing substituents. Optimization strategies:

  • Use excess acyl chloride (1.5–2.0 eq) in anhydrous DMF.
  • Activate the reaction with DMAP (4-dimethylaminopyridine) as a catalyst.
  • Monitor reaction progress via in situ FT-IR for carbonyl peak disappearance .

Q. What computational methods predict the Z-configuration stability of the imine bond in this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can compare the thermodynamic stability of Z vs. E isomers. Nuclear Overhauser Effect (NOE) NMR experiments validate intramolecular hydrogen bonding stabilizing the Z-form .

Q. How do contradictory biological activity data across studies arise, and how can they be resolved?

Discrepancies may result from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines) for cell culture and compound dosing.
  • Substituent effects : Meta-chloro or trifluoromethyl groups () enhance activity but reduce solubility.
  • Metabolic instability : Perform microsomal stability assays to identify rapid degradation .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfamoyl moiety to improve bioavailability.
  • Metabolic blocking : Fluorine substitution at vulnerable positions reduces CYP450-mediated oxidation .

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